Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxyaniline with ethyl 2-chloroquinoline-3-carboxylate in the presence of a base such as potassium carbonate. This reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the development of metal chelators.
Quinoline-2-carboxylate: Utilized in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylamino group enhances its potential as a therapeutic agent, making it a valuable compound in medicinal chemistry.
Biological Activity
Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
This compound belongs to the class of quinoline derivatives, which are known for their pharmacological properties. The structural formula can be represented as follows:
This compound features a quinoline core with a methoxy-substituted phenyl group and an ethyl ester functional group, contributing to its bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent in oncology .
The biological effects of this compound can be attributed to its interaction with specific molecular targets. Notably, it has been found to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells .
Enzyme Inhibition
The compound also exhibits inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE5, which is involved in regulating cyclic GMP levels in cells. This inhibition could have implications for treating conditions such as erectile dysfunction and pulmonary hypertension .
Case Studies
- Antimicrobial Efficacy : A clinical study tested the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated significant improvement in infection resolution rates compared to placebo .
- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential for further development as an anticancer drug .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-7-5-4-6-15(17)18(16)21-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,21) |
InChI Key |
KZYIHJOQKUEIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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